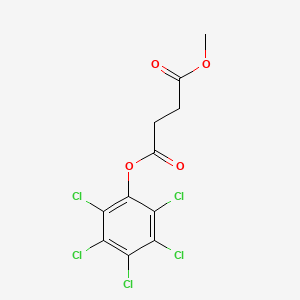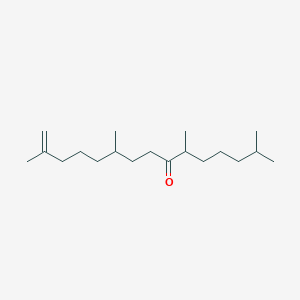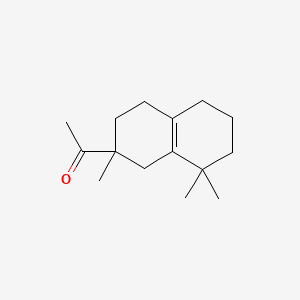
Methyl pentachlorophenyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pentachlorophenyl butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a pentachlorophenyl group, and a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentachlorophenyl butanedioate typically involves the esterification of pentachlorophenol with butanedioic acid (succinic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The reaction can be represented as follows:
Pentachlorophenol+Butanedioic acid+Methanol→Methyl pentachlorophenyl butanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl pentachlorophenyl butanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and butanedioic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Pentachlorophenol and butanedioic acid.
Reduction: Methyl pentachlorophenyl butanediol.
Substitution: Various substituted pentachlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl pentachlorophenyl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of methyl pentachlorophenyl butanedioate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing pentachlorophenol and butanedioic acid. Pentachlorophenol is known to inhibit various enzymes and disrupt cellular processes by interfering with oxidative phosphorylation and membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the ester linkage.
Methyl pentachlorophenyl sulfide: Another related compound where the ester oxygen is replaced by sulfur.
Uniqueness
Methyl pentachlorophenyl butanedioate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the butanedioate moiety also provides additional functional groups for further chemical modifications.
Eigenschaften
CAS-Nummer |
94625-87-3 |
|---|---|
Molekularformel |
C11H7Cl5O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate |
InChI |
InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3 |
InChI-Schlüssel |
XBEDCVIUJKRYNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)



![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)


![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
